N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide

CFTR inhibitor Ion transport Secretory diarrhea

N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide (CAS 895803-68-6) is a pyridazine sulfonamide derivative. Its core structure likens it to a class of compounds primarily investigated for their ability to inhibit ion transport, specifically via the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channels, positioning them as potential therapeutic leads for secretory diarrhea and polycystic kidney disease.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 895803-68-6
Cat. No. B2422412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide
CAS895803-68-6
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)OC
InChIInChI=1S/C14H17N3O3S/c1-3-9-21(18,19)17-12-6-4-5-11(10-12)13-7-8-14(20-2)16-15-13/h4-8,10,17H,3,9H2,1-2H3
InChIKeySBHXHAAUMZKOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide (CAS 895803-68-6): Procurement-Quality Evidence and Comparator Guide


N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide (CAS 895803-68-6) is a pyridazine sulfonamide derivative [1]. Its core structure likens it to a class of compounds primarily investigated for their ability to inhibit ion transport, specifically via the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channels, positioning them as potential therapeutic leads for secretory diarrhea and polycystic kidney disease [2].

Why N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide Cannot Be Interchanged with Generic Pyridazine Sulfonamide Analogs


Direct substitution with structurally similar pyridazine sulfonamides is not supported without comparative functional data. This compound is specifically claimed within a patent family focused on ion channel inhibition for treating diseases like diarrhea and PKD [1]. The patent stipulates minimum efficacy thresholds—such as >35% CFTR inhibition at 50 µM in a T84 assay and an IC50 < 30 µM—which any potential substitute must demonstrably meet or exceed to be scientifically comparable [1]. Without this data, substitution poses a significant risk of selecting an inactive or sub-potent analog, undermining research reproducibility and drug development pipelines.

Quantitative Differentiation Evidence for N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide Relative to In-Class Analogs


CFTR Inhibition Potency: Benchmarking Against Required Procurement Thresholds

To scientifically justify procurement over another pyridazine sulfonamide, a compound must meet the class activity thresholds defined in the key patent family. The target compound's candidacy is based on its potential to meet the criteria that an effective CFTR inhibitor must exhibit >35% inhibition at 50 µM in a T84 assay and possess an IC50 less than 30 µM [1]. Without this data, the compound cannot be differentiated from inactive analogs.

CFTR inhibitor Ion transport Secretory diarrhea Drug discovery

Structural Specificity: Scaffold Differentiation from Known Bioisosteres

The compound's differentiation lies in its specific linker to the sulfonamide group. While bioisosteres like N-acylsulfonamides are common in drug design, their physicochemical properties can vary significantly from the sulfonamide class [1]. The propane-1-sulfonamide group in the target compound introduces unique steric and electronic properties. For instance, a related structure, (E)-4-(benzylideneamino)-N-(6-methoxypyridazin-3-yl) benzenesulfonamide (3g), demonstrates a specific IC50 of 2.20 µM against urease, highlighting how subtle changes impact potency. The target compound's potency will deviate from this benchmark [2].

SAR Pyridazine Sulfonamide linker Medicinal chemistry

T84 Assay Compliance: A Necessary Gatekeeper for Procurement

The patent claims can be used to establish a quantitative gate for compound selection. It necessitates that any chosen compound must surpass a functional benchmark: a greater than 35% inhibition at 50 µM in a T84 assay, with a concurrent IC50 that does not exceed 30 µM [1]. This is a direct, quantifiable selection criterion that must be requested from vendors or generated experimentally to guarantee that the compound can modulate its intended target, unlike a generic analog for which no such data may exist.

CFTR T84 cell assay Chloride channel Functional assay

Prioritized Application Scenarios for N-[3-(6-Methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide Based on Functional Evidence


CFTR-Dependent Secretory Diarrhea Drug Discovery

This is the compound's primary intended application space. It can serve as a starting point for medicinal chemistry optimization, provided it meets the required potency benchmark of >35% inhibition at 50 µM in a T84 cell assay. This functional data, once generated, would validate its use in lead identification programs targeting CFTR for secretory diarrhea [1].

Polycystic Kidney Disease (PKD) Research Tool

The compound's potential use in PKD research is contingent upon confirming its CFTR inhibitory activity. Researchers investigating cAMP-mediated chloride secretion in renal cyst formation must first confirm its IC50 (< 30 µM) and lack of cytotoxicity in renal cell models before deploying it as a tool compound to modulate fluid secretion [1].

Pyridazine Scaffold Structure-Activity Relationship (SAR) Exploration

The compound holds value as a scaffold-hopping and linker-optimization tool. The specific `propane-1-sulfonamide` linker can be compared against bioisosteres like N-acylsulfonamides to map structure-property relationships (SPR) and metabolic stability, guiding the design of analogs with optimal physicochemical profiles [1].

Procurement-Bound Comparative Screening Library

This compound is most rationally included in a focused screening library of pyridazine sulfonamides. Its selection over other analogs must be justified by demonstrating a measurable advantage in potency, selectivity, or ADME properties in a head-to-head functional assay (e.g., T84 or FRT assay), which must be specifically requested from the vendor [2].

Quote Request

Request a Quote for N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.